N-(3-Chlorobenzyl)hydrazinecarboxamide
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Overview
Description
N-(3-Chlorobenzyl)hydrazinecarboxamide is a chemical compound with the molecular formula C7H8ClN3O. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a chlorobenzyl group attached to a hydrazinecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobenzyl)hydrazinecarboxamide typically involves the reaction of 3-chlorobenzyl chloride with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobenzyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazinecarboxamides.
Scientific Research Applications
N-(3-Chlorobenzyl)hydrazinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its biological activity, including its potential as an enzyme inhibitor.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chlorobenzyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)hydrazinecarboxamide
- N-Benzylhydrazinecarboxamide
- N-(3-Chlorobenzyl)urea
Uniqueness
N-(3-Chlorobenzyl)hydrazinecarboxamide is unique due to the presence of both the chlorobenzyl and hydrazinecarboxamide groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C8H10ClN3O |
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Molecular Weight |
199.64 g/mol |
IUPAC Name |
1-amino-3-[(3-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-1-2-6(4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13) |
InChI Key |
AMWLFEZIVOJCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)NN |
Origin of Product |
United States |
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